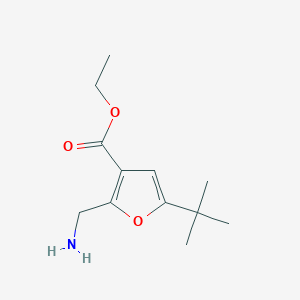![molecular formula C12H8Cl2N4O2S2 B12992645 5,7-Dichloro-N-(p-tolyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide](/img/structure/B12992645.png)
5,7-Dichloro-N-(p-tolyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dichloro-N-(p-tolyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide is a heterocyclic compound that features a thiazolo[4,5-d]pyrimidine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloro-N-(p-tolyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-4,6-dichloropyrimidine with p-tolyl isothiocyanate in the presence of a base such as triethylamine. The reaction is carried out in a suitable solvent like ethanol, and the product is isolated through crystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale crystallization techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5,7-Dichloro-N-(p-tolyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Specific reagents and conditions for oxidation and reduction reactions would depend on the desired transformation and the functional groups present in the compound.
Major Products Formed
The major products formed from substitution reactions would be derivatives of the original compound where the chlorine atoms are replaced by the nucleophiles used in the reaction .
Scientific Research Applications
5,7-Dichloro-N-(p-tolyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial and anticancer agent
Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: The compound’s unique chemical properties make it a candidate for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,7-Dichloro-N-(p-tolyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or receptors, leading to its antimicrobial or anticancer effects . The exact pathways and molecular targets would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-d]pyrimidine Derivatives: These compounds share the core structure and have similar chemical properties and applications.
Dichloropyrimidine Derivatives:
Uniqueness
5,7-Dichloro-N-(p-tolyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide is unique due to the presence of both the thiazolo[4,5-d]pyrimidine core and the sulfonamide group. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for research and development .
Properties
Molecular Formula |
C12H8Cl2N4O2S2 |
|---|---|
Molecular Weight |
375.3 g/mol |
IUPAC Name |
5,7-dichloro-N-(4-methylphenyl)-[1,3]thiazolo[4,5-d]pyrimidine-2-sulfonamide |
InChI |
InChI=1S/C12H8Cl2N4O2S2/c1-6-2-4-7(5-3-6)18-22(19,20)12-17-10-8(21-12)9(13)15-11(14)16-10/h2-5,18H,1H3 |
InChI Key |
WUURLFISTZOQEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=NC3=C(S2)C(=NC(=N3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


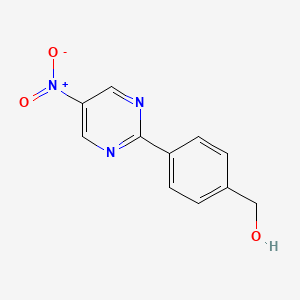
![5-Chloro-3-iodo-N-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12992581.png)
![N-(2H-[1,2,5]Thiadiazolo[2,3-a]pyridin-5-yl)-2-chloroacetamide](/img/structure/B12992587.png)
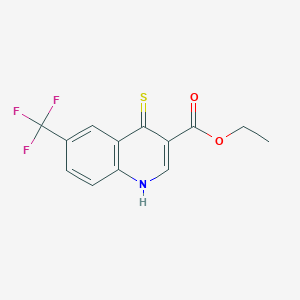
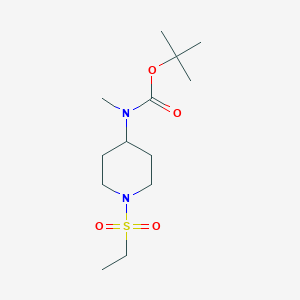

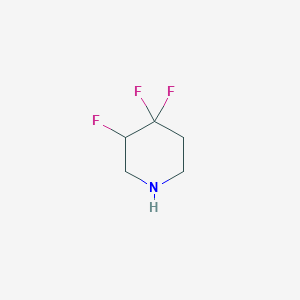

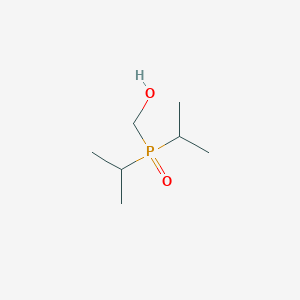

![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[indoline-3,4'-piperidin]-2-one](/img/structure/B12992631.png)
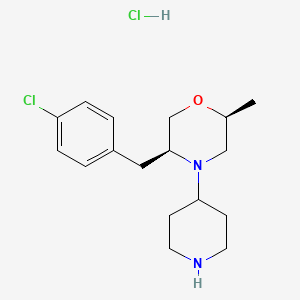
![3-Amino-3-(benzo[d]thiazol-2-yl)propanoic acid](/img/structure/B12992638.png)
